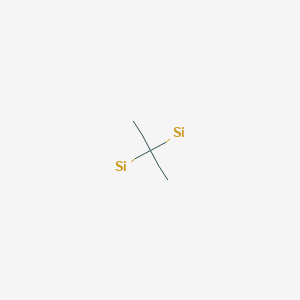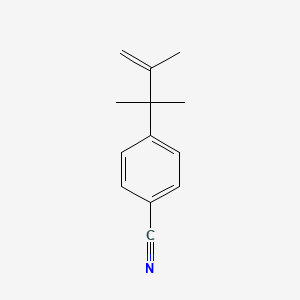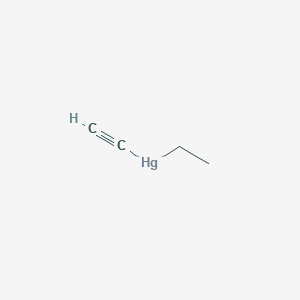
N-(3-Hydroxybutyl)-N',N',N''-tris(2-chloroethyl)phosphoric triamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphoric triamide core with three 2-chloroethyl groups and a 3-hydroxybutyl group attached. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide typically involves the reaction of phosphoric triamide with 2-chloroethyl chloride and 3-hydroxybutylamine. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain product quality and yield.
化学反応の分析
Types of Reactions: N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxybutyl moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the 2-chloroethyl groups can result in the formation of various substituted phosphoric triamides.
科学的研究の応用
N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide involves its ability to interact with various molecular targets through its reactive functional groups. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The hydroxyl group in the 3-hydroxybutyl moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.
類似化合物との比較
- N,N-Bis(2-chloroethyl)-N’-(3-hydroxybutyl)diamidophosphoric acid 2-chloroethyl ester
- 3-Hydroxybutyl N,N-bis(2-chloroethyl)-N’-ethylphosphorodiamidate
- 3-Hydroxybutyl N,N-bis(2-chloroethyl)-N’,N’-dimethylphosphorodiamidate
Comparison: N-(3-Hydroxybutyl)-N’,N’,N’‘-tris(2-chloroethyl)phosphoric triamide is unique due to the presence of three 2-chloroethyl groups and a 3-hydroxybutyl group attached to the phosphoric triamide core. This structure provides a higher degree of reactivity and versatility compared to similar compounds, which may have fewer reactive groups or different substituents. The specific arrangement of functional groups in N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide allows for a broader range of chemical reactions and applications, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
78218-75-4 |
|---|---|
分子式 |
C10H23Cl3N3O2P |
分子量 |
354.6 g/mol |
IUPAC名 |
4-[[bis(2-chloroethyl)amino-(2-chloroethylamino)phosphoryl]amino]butan-2-ol |
InChI |
InChI=1S/C10H23Cl3N3O2P/c1-10(17)2-6-14-19(18,15-7-3-11)16(8-4-12)9-5-13/h10,17H,2-9H2,1H3,(H2,14,15,18) |
InChIキー |
ADOOONURAWQLFR-UHFFFAOYSA-N |
正規SMILES |
CC(CCNP(=O)(NCCCl)N(CCCl)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
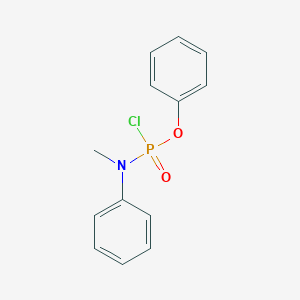

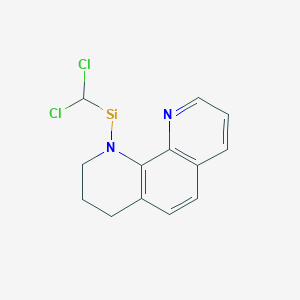
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
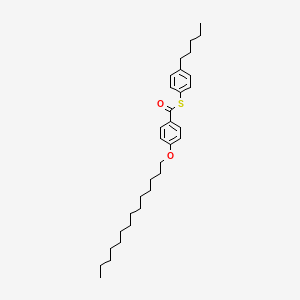
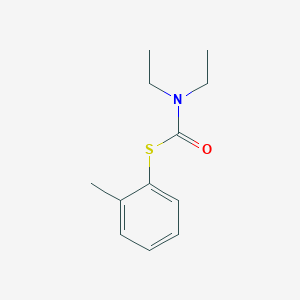
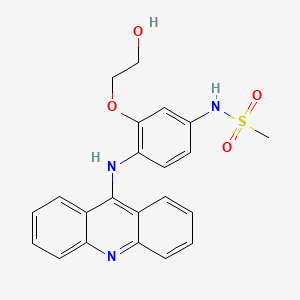
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
